Cas no 300358-31-0 (2-(4-hydrazino-6-methylpyrimidin-2-yl)phenol)
2-(4-hydrazino-6-methylpyrimidin-2-yl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol
- 6-(4-hydrazinyl-6-methyl-1H-pyrimidin-2-ylidene)cyclohexa-2,4-dien-1-one
- 2-(4-Hydrazino-6-methyl-pyrimidin-2-yl)-phenol
- LogP
- BS-37607
- HMS1578J11
- 4-HYDRAZINO-2-(2-HYDROXYPHENYL)-6-METHYLPYRIMIDINE
- Cambridge id 5215541
- DB-295309
- 2-(4-Hydrazino-6-methylpyrimidin-2-yl) phenol
- 4-Hydrazino-2-(2-hydroxyphenyl )-6-methylpyrimidine
- 300358-31-0
- 6-(4-Hydrazinyl-6-methylpyrimidin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
- CS-0364616
- AKOS000511120
- 2-(4-HYDRAZINO-6-METHYLPYRIMIDIN-2-YL)PHENOL
- AB00075500-01
- 2-(4-Hydrazino-6-methyl-2-pyrimidinyl)phenol
- SB58529
- DTXSID10425245
- MFCD00476689
- 2-(4-hydrazino-6-methylpyrimidin-2-yl)phenol
-
- MDL: MFCD00476689
- Inchi: 1S/C11H12N4O/c1-7-6-10(15-12)14-11(13-7)8-4-2-3-5-9(8)16/h2-6,16H,12H2,1H3,(H,13,14,15)
- InChI Key: GQTRGNQVUCOOHT-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1C1N=C(C=C(C)N=1)NN
Computed Properties
- Exact Mass: 216.10126
- Monoisotopic Mass: 216.10111102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 84.1Ų
Experimental Properties
- PSA: 84.06
2-(4-hydrazino-6-methylpyrimidin-2-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 061309-1g |
2-(4-Hydrazino-6-methylpyrimidin-2-yl)phenol |
300358-31-0 | 95% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 061309-5g |
2-(4-Hydrazino-6-methylpyrimidin-2-yl)phenol |
300358-31-0 | 95% | 5g |
£167.00 | 2022-03-01 | |
| TRC | H955963-50mg |
2-(4-hydrazino-6-methylpyrimidin-2-yl)phenol |
300358-31-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H955963-100mg |
2-(4-hydrazino-6-methylpyrimidin-2-yl)phenol |
300358-31-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H955963-500mg |
2-(4-hydrazino-6-methylpyrimidin-2-yl)phenol |
300358-31-0 | 500mg |
$ 115.00 | 2022-06-04 | ||
| Chemenu | CM305225-1g |
2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol |
300358-31-0 | 95% | 1g |
$416 | 2023-02-02 | |
| abcr | AB217976-1 g |
2-(4-Hydrazino-6-methyl-2-pyrimidinyl)phenol; 95% |
300358-31-0 | 1g |
€128.10 | 2023-01-27 | ||
| abcr | AB217976-5 g |
2-(4-Hydrazino-6-methyl-2-pyrimidinyl)phenol; 95% |
300358-31-0 | 5g |
€365.50 | 2023-01-27 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435286-1g |
2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol |
300358-31-0 | 95+% | 1g |
¥1178.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435286-5g |
2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol |
300358-31-0 | 95+% | 5g |
¥2954.00 | 2024-08-02 |
2-(4-hydrazino-6-methylpyrimidin-2-yl)phenol Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2-(4-hydrazino-6-methylpyrimidin-2-yl)phenol
Professional Introduction to 2-(4-hydrazino-6-methylpyrimidin-2-yl)phenol (CAS No. 300358-31-0)
2-(4-hydrazino-6-methylpyrimidin-2-yl)phenol, with the CAS number 300358-31-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both hydrazino and phenol functional groups makes it a versatile intermediate for the synthesis of various bioactive molecules.
The compound's structure consists of a phenolic ring linked to a pyrimidine derivative through a hydrazino group. This particular arrangement allows for multiple reaction pathways, making it valuable in the development of new drug candidates. The pyrimidine moiety is particularly important in medicinal chemistry, as it is a common scaffold in many pharmacologically active agents. Pyrimidines are known for their role in various biological processes, including DNA and RNA synthesis, which makes them attractive targets for therapeutic intervention.
In recent years, there has been a surge in research focused on developing novel compounds with pyrimidine cores due to their broad spectrum of biological activities. Studies have shown that derivatives of pyrimidine can exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound 2-(4-hydrazino-6-methylpyrimidin-2-yl)phenol is no exception and has been explored for its potential therapeutic benefits.
One of the most promising applications of this compound is in the field of oncology. Research has indicated that the hydrazino group can interact with various biological targets, leading to the inhibition of cancer cell proliferation. Specifically, studies have suggested that this compound may interfere with key enzymes involved in tumor growth and survival. This makes it a promising candidate for further development as an anticancer agent.
The phenol moiety in the structure also contributes to the compound's bioactivity. Phenols are known for their antioxidant properties, which can help protect cells from oxidative stress-induced damage. This property is particularly relevant in the context of cancer therapy, as oxidative stress is often elevated in tumor cells. By mitigating oxidative damage, this compound may enhance the efficacy of existing cancer treatments.
Furthermore, the methylpyrimidin-2-yl group adds another layer of complexity to the compound's structure. This substitution pattern can influence both the electronic properties and steric environment of the molecule, affecting its interactions with biological targets. Understanding these structural features is crucial for optimizing the compound's pharmacological profile.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 2-(4-hydrazino-6-methylpyrimidin-2-yl)phenol with greater accuracy. Molecular modeling techniques have been used to simulate how this compound interacts with various enzymes and receptors involved in cancer pathways. These simulations have provided valuable insights into potential mechanisms of action and have guided experimental design.
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on several cancer-related enzymes. For instance, it has shown promise in inhibiting kinases that are overexpressed in certain types of cancer. By targeting these enzymes, the compound may disrupt signaling pathways that promote tumor growth and metastasis.
The synthesis of 2-(4-hydrazino-6-methylpyrimidin-2-yl)phenol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed efficient synthetic routes that leverage modern methodologies such as transition metal catalysis and microwave-assisted synthesis. These techniques not only improve reaction efficiency but also reduce environmental impact, aligning with green chemistry principles.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how the body processes and eliminates a drug is essential for determining its therapeutic efficacy and safety profile. Preclinical studies have begun to explore the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(4-hydrazino-6-methylpyrimidin-2-yl)phenol.
One notable finding from these studies is that the compound exhibits good oral bioavailability, suggesting its potential for use as an oral medication. Additionally, preliminary data indicate that it has a reasonable half-life in vivo, which could allow for once-daily dosing if further developed as a drug candidate.
The safety profile of 2-(4-hydrazino-6-methylpyrimidin-2-yl)phenol is another critical aspect being evaluated through preclinical toxicology studies. These studies assess potential side effects and determine safe dosage ranges. Preliminary results have shown that the compound is well-tolerated at moderate doses but may cause some degree of liver enzyme induction at higher concentrations.
Future research will focus on refining the synthetic route to improve scalability while maintaining high purity standards. Additionally, more extensive preclinical studies will be conducted to fully characterize its pharmacological effects and safety profile before moving into clinical trials.
The potential applications of 2-(4-hydrazino-6-methylpyrimidin-2-yl)phenol extend beyond oncology. Its unique structural features make it a valuable scaffold for developing compounds with other therapeutic uses, such as antiviral or anti-inflammatory agents. Further exploration into its biological activity could uncover new treatment options for various diseases.
In conclusion, 2-(4-hydrazino-6-methylpyrimidin-2-yl)phenol (CAS No. 300358-31-0) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and demonstrated bioactivity make it an attractive candidate for further investigation into treating cancer and other diseases.
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